N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain, and inhibition of GABA-AT leads to increased levels of GABA in the brain. CPP-115 has shown promise in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA in the brain, which in turn leads to increased inhibition of neuronal activity. This increased inhibition is thought to underlie the therapeutic effects of N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have a number of other biochemical and physiological effects. For example, N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to increase the activity of the enzyme glutamate decarboxylase, which is responsible for the synthesis of GABA. N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to increase the expression of GABA receptors in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is its high selectivity for GABA-AT, which reduces the likelihood of off-target effects. N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide also has good oral bioavailability, which makes it a good candidate for oral administration in preclinical studies. However, one limitation of N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in preclinical studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is the potential use of N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia. Another area of interest is the development of more potent and selective inhibitors of GABA-AT, which may have improved therapeutic efficacy and reduced side effects. Finally, there is interest in developing formulations of N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide with improved pharmacokinetic properties, such as longer half-life and improved bioavailability.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of epilepsy, N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to reduce seizure activity and increase the threshold for seizure induction. N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and to reduce anxiety-like behavior in animal models of anxiety disorders.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-5-3-16(4-6-17)20(26)24-11-9-15(10-12-24)19(25)23-18-7-1-14(13-22)2-8-18/h1-8,15H,9-12H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWUSIKORJHTJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.